(R)-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide
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Overview
Description
®-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide is a complex organic compound that features a unique combination of functional groups, including a chloro group, a tetrahydropyran ring, and a thieno[3,2-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as transition metals, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting the chloro group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted thieno[3,2-d]pyrimidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular mechanisms .
Medicine
In medicine, ®-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide is explored for its potential therapeutic applications. It may exhibit activities such as anti-inflammatory, anti-cancer, or anti-microbial effects, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of ®-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: A related compound with a tetrahydropyran ring and an amino group.
Pyrano[2,3-d]pyrimidine: A compound with a similar pyrimidine core but different substituents.
2-Thio-containing pyrimidines: Compounds with a thieno[3,2-d]pyrimidine core and sulfur-containing groups.
Uniqueness
®-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C11H14ClN3O2S |
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Molecular Weight |
287.77 g/mol |
IUPAC Name |
2-chloro-N-(oxan-4-yl)-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H14ClN3O2S/c12-11-14-8-3-6-18(16)9(8)10(15-11)13-7-1-4-17-5-2-7/h7H,1-6H2,(H,13,14,15) |
InChI Key |
INNYHOLWLAZUOA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=NC(=NC3=C2S(=O)CC3)Cl |
Origin of Product |
United States |
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